methyl 3-[6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate
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Overview
Description
Methyl 3-(5-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that features a quinazoline core, a benzodioxole moiety, and a carbamoyl group
Preparation Methods
The synthesis of methyl 3-(5-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the quinazoline core, followed by the introduction of the benzodioxole moiety and the carbamoyl group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under specific conditions to form corresponding quinones.
Reduction: The carbamoyl group can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The quinazoline core can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. .
Scientific Research Applications
Methyl 3-(5-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzodioxole moiety can interact with various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to methyl 3-(5-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate include:
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2-methylpropanamido)benzamide: This compound shares the benzodioxole moiety and carbamoyl group but differs in the core structure.
3-(2H-1,3-benzodioxol-5-yl)-2-methylpropanal: This compound features the benzodioxole moiety but lacks the quinazoline core and carbamoyl group. The uniqueness of methyl 3-(5-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate lies in its combination of structural features, which may confer distinct biological activities and chemical reactivity
Properties
Molecular Formula |
C24H25N3O7 |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
methyl 3-[6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C24H25N3O7/c1-32-23(30)16-7-8-17-18(12-16)26-24(31)27(22(17)29)10-4-2-3-5-21(28)25-13-15-6-9-19-20(11-15)34-14-33-19/h6-9,11-12H,2-5,10,13-14H2,1H3,(H,25,28)(H,26,31) |
InChI Key |
UVHMTIBLCBIEQC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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